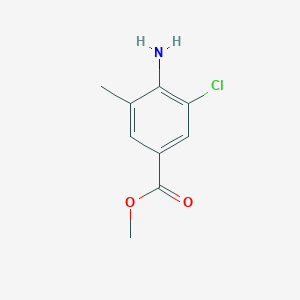Methyl 4-amino-3-chloro-5-methylbenzoate
CAS No.: 202146-16-5
Cat. No.: VC3784891
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 202146-16-5 |
|---|---|
| Molecular Formula | C9H10ClNO2 |
| Molecular Weight | 199.63 g/mol |
| IUPAC Name | methyl 4-amino-3-chloro-5-methylbenzoate |
| Standard InChI | InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 |
| Standard InChI Key | SDBXHTMFAXKDML-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1N)Cl)C(=O)OC |
| Canonical SMILES | CC1=CC(=CC(=C1N)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-amino-3-chloro-5-methylbenzoate is identified by the CAS registry number 202146-16-5 and possesses the molecular formula C9H10ClNO2 with a molecular weight of 199.63 g/mol . The compound features a substituted benzene ring with a methyl ester group, an amino group, a chloro substituent, and a methyl group in specific positions. Its structure can be represented by the following identifiers:
Structure Identifiers
| Identifier Type | Value |
|---|---|
| SMILES Notation | CC1=CC(=CC(=C1N)Cl)C(=O)OC |
| InChI | InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 |
| InChIKey | SDBXHTMFAXKDML-UHFFFAOYSA-N |
| MDL Number | MFCD01313708 |
The molecular structure consists of a benzene ring with a methyl ester (-COOCH3) at the para position relative to the amino group (-NH2), a chlorine atom at the meta position, and a methyl group (-CH3) at the remaining meta position .
Physical and Chemical Properties
Methyl 4-amino-3-chloro-5-methylbenzoate exhibits distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications.
Physical Properties
| Property | Value |
|---|---|
| Physical Appearance | White solid |
| Melting Point | 80-82°C |
| Molecular Weight | 199.63 g/mol |
The compound appears as a white solid with a melting point range of 80-82°C . This moderate melting point reflects the balance between the polar functional groups and the hydrophobic aromatic core of the molecule.
Synthesis Methods and Procedures
The preparation of Methyl 4-amino-3-chloro-5-methylbenzoate involves specific synthetic routes with well-defined procedures and reaction conditions.
Synthetic Route from Methyl 4-amino-3-methylbenzoate
A documented synthetic pathway involves the chlorination of Methyl 4-amino-3-methylbenzoate using N-chlorosuccinimide in dichloromethane . The reaction procedure is as follows:
-
Methyl 4-amino-3-methyl benzoate (5.0 g, 30.3 mmol) is combined with dry dichloromethane (50 mL) in a three-necked flask with stirring.
-
N-chlorosuccinimide (4.85 g, 36.3 mmol) is added, and the mixture is allowed to react overnight at room temperature.
-
The reaction mixture is poured into water (100 mL) and extracted three times with dichloromethane.
-
The organic phase is combined, dried with anhydrous sodium sulfate, filtered, concentrated, and purified by column chromatography.
-
This process yields the target compound (5.1 g, 82%) as a white solid .
Spectroscopic Confirmation
The identity of the synthesized product can be confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum (400 MHz, CDCl3) shows characteristic peaks at:
These peaks correspond to the aromatic protons, amino group protons, methoxy protons of the ester group, and methyl protons attached to the aromatic ring, respectively.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
The compound carries a "Warning" signal word according to safety classifications . These hazard statements indicate that the compound poses moderate health risks upon exposure.
Precautionary Measures
The comprehensive list of precautionary statements (P202, P261, P262, etc.) recommends specific safety measures including:
-
Avoiding exposure during pregnancy
-
Avoiding breathing dust/fumes/gas/mist/vapors/spray
-
Avoiding contact with eyes, skin, or clothing
-
Washing thoroughly after handling
-
Wearing protective gloves/protective clothing/eye protection/face protection
Analytical Characteristics
The compound exhibits specific analytical properties that are useful for its identification and characterization.
Predicted Collision Cross Section
Mass spectrometry analysis provides collision cross section (CCS) data for various adducts of Methyl 4-amino-3-chloro-5-methylbenzoate:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 200.04729 | 138.9 |
| [M+Na]+ | 222.02923 | 152.0 |
| [M+NH4]+ | 217.07383 | 147.2 |
| [M+K]+ | 238.00317 | 146.1 |
| [M-H]- | 198.03273 | 141.1 |
| [M+Na-2H]- | 220.01468 | 145.0 |
| [M]+ | 199.03946 | 141.6 |
| [M]- | 199.04056 | 141.6 |
Related Compounds and Derivatives
Understanding related compounds provides context for the chemical behavior and potential applications of Methyl 4-amino-3-chloro-5-methylbenzoate.
Parent Acid Form
4-Amino-3-chloro-5-methylbenzoic acid (CAS: 157069-52-8) is the corresponding acid form of the target compound, with the molecular formula C8H8ClNO2 and molecular weight 185.61 g/mol . This compound shares similar structural features but lacks the methyl ester group, containing a carboxylic acid group instead.
Structurally Similar Compounds
Several structurally related compounds are documented:
-
Methyl 4-amino-2,6-dimethylbenzoate
-
Methyl 4-amino-3-bromobenzoate
-
Methyl 2,6-dichloro-4-aminobenzoate
-
Methyl 4-amino-3-(trifluoromethoxy)benzoate
-
Methyl 4-amino-3-chlorobenzoate
-
Methyl 4-amino-2,3-difluoro-5-nitrobenzoate
-
Methyl 4-amino-2,3-difluorobenzoate
These compounds share the core aminobenzoate structure but differ in the number and types of substituents on the aromatic ring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume